1-Chloro-2,2-dimethylpropane
Overview
Description
1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is an organic compound with the molecular formula C5H11Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its unique structure, where a chlorine atom is attached to a carbon atom that is bonded to three methyl groups, making it a highly branched alkyl chloride .
Mechanism of Action
Target of Action
1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is a primary alkyl halide . Its primary targets are the nucleophilic centers in organic molecules, particularly in reactions involving nucleophilic substitution .
Mode of Action
This compound primarily undergoes nucleophilic substitution reactions, specifically the SN2 mechanism . In this process, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the expulsion of the chloride ion and the formation of a new bond with the nucleophile .
Biochemical Pathways
The compound is often used in Friedel-Crafts alkylation reactions, where it can alkylate aromatic rings . For example, its reaction with benzene yields p-di-tert-butylbenzene as the major product .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the substitution of its chlorine atom with a nucleophile or the alkylation of aromatic rings .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polarity of the solvent can affect the rate and outcome of its reactions . Additionally, steric hindrance can affect its reactivity, as it is more sterically hindered than other primary alkyl halides .
Biochemical Analysis
Biochemical Properties
1-Chloro-2,2-dimethylpropane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It is known to interact with enzymes such as haloalkane dehalogenases, which catalyze the hydrolytic dehalogenation of halogenated alkanes. For instance, the enzyme LinB from Sphingomonas paucimobilis UT26 has been studied for its ability to catalyze the dehalogenation of this compound . The interaction between this compound and these enzymes involves the cleavage of the carbon-chlorine bond, resulting in the formation of alcohols and halide ions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain dehalogenases by binding to their active sites, preventing the catalysis of halogenated substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, resulting in the formation of reactive intermediates that can further react with cellular biomolecules . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, this compound can accumulate in lipid-rich regions of cells, affecting membrane integrity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-dimethylpropane primarily undergoes nucleophilic substitution reactions (SN2) due to the presence of the chlorine atom, which is a good leaving group. The compound can also participate in elimination reactions (E2) under appropriate conditions .
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can react with this compound to replace the chlorine atom.
Elimination (E2): Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed:
SN2 Reactions: The major products are typically alcohols, nitriles, or ethers, depending on the nucleophile used.
E2 Reactions: The major product is usually an alkene, such as 2,2-dimethylpropene.
Scientific Research Applications
1-Chloro-2,2-dimethylpropane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Quantum Mechanics Calculations: The compound has been used as a substrate in quantum mechanics studies to understand the catalytic mechanisms of enzymes such as haloalkane dehalogenases.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
1-Chloro-2,2-dimethylpropane can be compared with other similar compounds such as:
2-Chloro-2-methylpropane: This compound has a similar structure but with one less methyl group, making it less sterically hindered.
1-Chloro-2-methylpropane: This compound has a linear structure, which affects its reactivity and physical properties.
2,2-Dimethyl-1,3-dichloropropane: This compound contains two chlorine atoms, leading to different reactivity patterns.
Uniqueness: The high degree of branching in this compound makes it more sterically hindered compared to its linear or less branched analogs. This steric hindrance affects its reactivity, particularly in nucleophilic substitution reactions, where it is less reactive than less hindered alkyl chlorides .
Properties
IUPAC Name |
1-chloro-2,2-dimethylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYMVBQWWZVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061069 | |
Record name | 1-Chloro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sweet odor; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-2,2-dimethylpropane | |
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CAS No. |
753-89-9 | |
Record name | 1-Chloro-2,2-dimethylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Neopentyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-chloro-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,2-dimethylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946 | |
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Record name | NEOPENTYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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